Lactate transportor 1

Cancer Metabolism Immuno-oncology Target Engagement

AZD3965 is the preferred MCT1 inhibitor for translational oncology research, uniquely backed by a completed Phase I clinical trial (NCT01791595) providing human safety, PK data, and a defined RP2D of 10 mg BID. Its high selectivity over MCT4 and characterized on-target retinopathy profile enable clinically relevant preclinical combination studies with radiotherapy or chemotherapy. Choose AZD3965 to bridge your findings to clinical application with confidence.

Molecular Formula C28H36ClN5O
Molecular Weight 494.1 g/mol
Cat. No. B12369978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLactate transportor 1
Molecular FormulaC28H36ClN5O
Molecular Weight494.1 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)[N+]2=CC(=NN2)C3=CC(=C(N3)C=NC45CC6CC(C4)CC(C6)C5)OC.[Cl-]
InChIInChI=1S/C28H35N5O.ClH/c1-27(2,3)21-5-7-22(8-6-21)33-17-25(31-32-33)23-12-26(34-4)24(30-23)16-29-28-13-18-9-19(14-28)11-20(10-18)15-28;/h5-8,12,16-20H,9-11,13-15H2,1-4H3,(H,29,30);1H
InChIKeyKIIVPFTUZJOVFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MCT1 (SLC16A1) Inhibitors: A Concise Overview of a Key Metabolic Target


Lactate transporter 1, commonly known as Monocarboxylate Transporter 1 (MCT1; SLC16A1), is a proton-linked plasma membrane transporter that facilitates the bidirectional movement of monocarboxylates such as lactate, pyruvate, and ketone bodies [1]. It is ubiquitously expressed in most tissues and plays a central role in cellular energy homeostasis, particularly in the context of the 'lactate shuttle' between glycolytic and oxidative cells [1]. In cancer, MCT1 is often overexpressed and is critical for tumor cell survival, proliferation, and the development of therapy resistance [2]. Consequently, MCT1 has emerged as a high-value therapeutic target, with several small molecule inhibitors currently under investigation [2].

Why Generic MCT1 Inhibitor Substitution is Scientifically Unsound


The term 'MCT1 inhibitor' encompasses a chemically diverse set of compounds with profoundly different pharmacological profiles. Key differentiators include isoform selectivity (MCT1 vs. MCT2, MCT3, MCT4), potency (Ki/IC50), oral bioavailability, and validated clinical or preclinical stage. For instance, some inhibitors like AR-C155858 are potent against both MCT1 and MCT2 [1], while others like AZD3965 exhibit high selectivity for MCT1 over MCT4 [2]. Furthermore, compounds such as Syrosingopine are dual MCT1/MCT4 inhibitors [3]. The presence of on-target toxicities, such as the retinopathy observed with AZD3965 [4], and differential in vivo efficacy further underscore that simple interchange based on nominal target identity can lead to experimental failure or clinical toxicity. Selection must be driven by quantitative, comparative evidence.

Quantitative Evidence Guide for MCT1 Inhibitor Selection: Head-to-Head and Cross-Study Comparisons


MCT1 Binding Affinity and Isoform Selectivity: AZD3965 vs. AR-C155858 vs. BAY-8002

AZD3965 is a highly potent MCT1 inhibitor with a binding affinity (Ki) of 1.6 nM . This is slightly more potent than AR-C155858, which has a Ki of 2.3 nM for MCT1 [1], and both are substantially more potent than the clinical candidate BAY-8002, which exhibits a Kd of 7.9 nM [2]. However, selectivity is a key differentiator. AZD3965 exhibits 6-fold selectivity for MCT1 over MCT2 and shows no inhibition of MCT4 at 10 µM [3]. In contrast, AR-C155858 is a potent dual MCT1/MCT2 inhibitor (Ki for MCT2 is <10 nM) [1], while BAY-8002 demonstrates ~500-fold selectivity for MCT1 over MCT4 [4].

Cancer Metabolism Immuno-oncology Target Engagement

Cellular Potency: Direct Comparison of BAY-8002 and AZD3965 in DLD-1 Cells

In a direct head-to-head study, the functional inhibition of lactate uptake was assessed in MCT1-expressing DLD-1 colorectal adenocarcinoma cells. BAY-8002 demonstrated an IC50 of 8 nM , which is approximately 10.6-fold more potent than the IC50 of 85 nM reported for AZD3965 under similar assay conditions [1]. This difference in cellular potency, despite comparable binding affinities, suggests differences in cellular permeability, intracellular target engagement, or off-rate kinetics.

Cancer Metabolic Inhibition Cell-based Assays

In Vivo Antitumor Efficacy: BAY-8002 and AZD3965 in Xenograft Models

In vivo efficacy data reveal critical differences in tumor response. BAY-8002, when tested in a panel of xenograft models, generally achieved tumor stasis as the maximal response, with significant increases in intratumor lactate levels [1]. In contrast, AZD3965 has demonstrated tumor regression in specific models. For example, AZD3965 decreased tumor growth in mice bearing COR-L103 small cell lung cancer (SCLC) xenografts [2] and enhanced radiosensitivity in the same model [2]. The distinct maximal responses (stasis vs. regression) may reflect differences in tumor penetration, pharmacokinetics, or the ability to fully engage the target in the complex tumor microenvironment.

Preclinical Oncology Xenograft Models Tumor Growth Inhibition

Clinical Development Stage: AZD3965 as the First-in-Class MCT1 Inhibitor

AZD3965 is the only MCT1 inhibitor to have advanced to Phase I clinical trials, making it the most clinically validated compound in its class [1]. The first-in-human, dose-escalation study (NCT01791595) enrolled 40 patients with advanced solid tumors or lymphoma [2]. The trial established a recommended Phase 2 dose (RP2D) of 10 mg twice daily [2]. In contrast, other potent inhibitors like BAY-8002 [3], AR-C155858 [4], and SR13800 [5] remain in preclinical development. This clinical data provides crucial information on human safety, tolerability, and pharmacokinetics that is unavailable for other MCT1 inhibitors.

Clinical Trials Drug Development Translational Research

Immunosuppressive Activity: AR-C141990 vs. Other MCT1 Inhibitors

AR-C141990, a potent MCT1 inhibitor (pKi = 7.6, Ki = 25 nM), is unique among MCT1 inhibitors for its validated immunosuppressive properties [1]. It exhibits approximately 10-fold selectivity for MCT1 over MCT2 and no activity against MCT3 or MCT4 . In a rat model, AR-C141990 prolonged cardiac graft survival, demonstrating a distinct therapeutic application outside of oncology [2]. In contrast, other MCT1 inhibitors like AZD3965 and BAY-8002 have been primarily developed as anti-cancer agents, with no comparable immunosuppressive data.

Immunology Transplantation Autoimmune Disease

Optimal Research and Industrial Application Scenarios for MCT1 Inhibitors


Translational Oncology and Clinical Trial Design

For studies aiming to bridge preclinical findings to clinical application, AZD3965 is the preferred MCT1 inhibitor. Its completion of a Phase I clinical trial [1] provides a critical foundation of human safety, tolerability, and pharmacokinetic data, including a defined recommended Phase 2 dose of 10 mg twice daily [2]. This allows researchers to design preclinical combination studies (e.g., with radiotherapy or chemotherapy) that are more clinically relevant and to contextualize their findings within the known human toxicity profile, particularly the on-target retinopathy [2]. AZD3965 is also the benchmark for evaluating novel MCT1-targeting therapies.

High-Throughput Cellular Screening and Functional Assays

BAY-8002 is an excellent choice for high-throughput screening (HTS) and detailed cellular mechanism studies in cancer metabolism. Its superior cellular potency in DLD-1 cells (IC50 of 8 nM vs. 85 nM for AZD3965) [3] and its high selectivity for MCT1 over MCT4 (~500-fold) [4] make it a robust and specific tool for inhibiting lactate transport. The lower IC50 allows for the use of lower compound concentrations, potentially reducing off-target effects. Furthermore, the published resistance markers (e.g., MCT4 upregulation) provide a framework for interpreting complex cellular responses [5].

Immunometabolism and Transplant Rejection Studies

AR-C141990 is uniquely suited for research into the role of MCT1 in immune cell function and for developing novel immunosuppressive therapies. Its validated in vivo efficacy in prolonging cardiac allograft survival in a rat model [6] and its distinct selectivity profile (10-fold for MCT1 over MCT2) provide a specific pharmacological tool that is not replicated by oncology-focused MCT1 inhibitors. This compound is invaluable for studies investigating the metabolic regulation of T cell activation, graft-versus-host disease, and autoimmune pathologies.

Technical Documentation Hub

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